7-O-Ethyldaidzein
CAS No.: 146698-96-6
Cat. No.: VC21351021
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 146698-96-6 |
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Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 |
Standard InChI Key | YMGLMEIZDQKJBW-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Canonical SMILES | CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Chemical Structure and Properties
7-O-Ethyldaidzein, also known as 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one, is a synthetic derivative of the natural isoflavone daidzein. The compound has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol . The structural modification involves the replacement of the hydrogen atom in the 7-hydroxyl group of daidzein with an ethyl group, creating an ether linkage (7-O-ethyl) while maintaining the 4'-hydroxyl group on the B-ring.
Chemical Identification
The compound has specific chemical identifiers that distinguish it in chemical databases and literature:
Parameter | Value |
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Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
CAS Number | 146698-96-6 |
IUPAC Name | 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one |
Alternative Names | 7-O-Ethyldaidzein, 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
InChI Key | YMGLMEIZDQKJBW-UHFFFAOYSA-N |
The three-dimensional structure of 7-O-Ethyldaidzein features a chromene core with an attached phenol ring. The ethoxy group at position 7 extends from the A-ring of the isoflavone skeleton, while the hydroxyl group remains at the 4' position of the B-ring .
Physical Properties
As a modified isoflavone, 7-O-Ethyldaidzein exhibits distinct physical properties that differ from its parent compound daidzein:
The ethyl substitution at the 7-position significantly alters the compound's lipophilicity compared to daidzein, which has implications for its pharmacokinetic properties .
Synthesis and Preparation
Synthetic Routes
The synthesis of 7-O-Ethyldaidzein typically involves the selective ethylation of the 7-hydroxyl group of daidzein. Research indicates that traditional heating methods have limitations in introducing alkyl groups to daidzein, leading researchers to employ alternative approaches:
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Microwave irradiation has been successfully used to synthesize 7-ethoxy-daidzein (DD3) with improved yields compared to traditional methods .
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The selective alkylation of the 7-hydroxyl group requires specific reaction conditions to avoid substitution at the 4'-hydroxyl position.
The general synthetic pathway involves:
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Starting with daidzein as the lead compound
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Selective protection of the 4'-hydroxyl group if necessary
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Ethylation of the 7-hydroxyl group using ethyl halides or other ethylating agents
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Deprotection of the 4'-hydroxyl group (if protected)
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Purification of the final product
Challenges in Synthesis
The synthesis of 7-O-Ethyldaidzein presents several challenges that researchers have addressed through innovative methods:
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Regioselectivity: Achieving selective ethylation at the 7-position while preserving the 4'-hydroxyl group requires careful control of reaction conditions.
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Reaction efficiency: Traditional heating methods often result in low yields, necessitating the use of more advanced techniques such as microwave irradiation .
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Purification: Separating the desired 7-O-ethyl derivative from other potential byproducts, including di-substituted derivatives.
Biological Activities
Cellular Effects
Studies have examined the effects of 7-O-Ethyldaidzein on cell proliferation and estrogen-responsive elements:
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In MCF-7 breast cancer cells, 7-O-Ethyldaidzein has been shown to increase cell proliferation by approximately 24% at 10μM concentration, demonstrating that it retains estrogenic properties, albeit weaker than daidzein which increased proliferation by 2.5 times at the same concentration .
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In transcriptional activity assays using estrogen-responsive elements (ERE), 7-O-Ethyldaidzein exhibits a dose-dependent increase in activity, though with reduced potency compared to daidzein .
Pharmacological Properties and Applications
Pharmacokinetic Considerations
The ethyl substitution at the 7-position of daidzein significantly alters the pharmacokinetic properties of the resulting compound. These modifications have important implications for drug development:
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Increased lipophilicity: The addition of the ethyl group improves the lipid solubility of the compound compared to daidzein, potentially enhancing its ability to cross cell membranes .
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Modified metabolism: The ethyl substitution may protect the 7-position from rapid glucuronidation, which is a major metabolic pathway for daidzein in vivo .
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Altered distribution: The changes in physicochemical properties may affect tissue distribution and binding to plasma proteins.
Research Applications
7-O-Ethyldaidzein serves as an important research tool for understanding the structure-activity relationships of isoflavones:
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As a comparative compound in studies examining how structural modifications affect estrogenic activity .
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In the development of conjugates for targeted drug delivery, similar to other daidzein derivatives that have been conjugated with cytotoxic agents .
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As an intermediate compound in the development of more complex daidzein derivatives with enhanced biological activities.
Comparative Analysis with Other Daidzein Derivatives
Structural Comparison
7-O-Ethyldaidzein represents just one example in a spectrum of daidzein derivatives with varying substitutions at the 7-position. The table below compares key structural features of several related compounds:
Compound | 7-Position Substituent | 4'-Position Substituent | Structural Characteristic |
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Daidzein | Hydroxyl (-OH) | Hydroxyl (-OH) | Parent compound |
7-O-Methyldaidzein (3a) | Methoxy (-OCH3) | Hydroxyl (-OH) | Smallest alkyl ether derivative |
7-O-Ethyldaidzein (3b) | Ethoxy (-OCH2CH3) | Hydroxyl (-OH) | Ethyl ether derivative |
7-O-Isopropyldaidzein (3d) | Isopropoxy (-OCH(CH3)2) | Hydroxyl (-OH) | Branched alkyl ether derivative |
7-O-Cyclopentyldaidzein (3g) | Cyclopentyloxy (-OCyclopentyl) | Hydroxyl (-OH) | Cyclic ether derivative |
This structural progression allows researchers to systematically explore how increasing alkyl chain length and steric bulk at the 7-position affects biological activity .
Functional Comparison
The biological activities of these derivatives demonstrate a clear trend in the transition from estrogenic to anti-estrogenic properties:
Compound | Maximum % Agonist Activity | Maximum % Inhibition of E2 | ER Binding | Functional Classification |
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Daidzein | 108.5% @ 1μM | 17.2% @ 10μM | 112% | Strong estrogen agonist |
7-O-Methyldaidzein (3a) | 68.5% @ 25μM | 33.2% @ 25μM | 82.7% | Moderate estrogen agonist |
7-O-Ethyldaidzein (3b) | 79% @ 25μM | 18.8% @ 25μM | 66.6% | Moderate estrogen agonist |
7-O-Isopropyldaidzein (3d) | 30.6% @ 10μM | 68.1% @ 25μM | 42.9% | Weak agonist/antagonist |
7-O-Cyclopentyldaidzein (3g) | 16.5% @ 10μM | 49.8% @ 25μM | 81.9% | Antagonist |
This comparative data illustrates that 7-O-Ethyldaidzein occupies a transitional position between the strong estrogenic activity of daidzein and the antagonistic properties of the larger 7-O-substituted derivatives .
Future Research Directions
Optimization of Pharmacological Properties
Future research on 7-O-Ethyldaidzein may focus on:
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Further modifications to optimize its pharmacokinetic profile, such as additional substitutions at other positions.
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Development of prodrug forms to enhance delivery and bioavailability.
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Investigation of potential synergistic effects when combined with other bioactive compounds.
Advanced Delivery Systems
Research into drug delivery systems specifically designed for 7-O-Ethyldaidzein could enhance its therapeutic utility:
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Nanoformulations to improve solubility and targeted delivery.
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Conjugation with targeting moieties to direct the compound to specific tissues or cell types.
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Controlled-release formulations to optimize pharmacokinetic parameters.
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